molecular formula C9H9FO2 B1609167 2-(4-Fluorophenyl)-1,3-dioxolane CAS No. 66822-17-1

2-(4-Fluorophenyl)-1,3-dioxolane

Cat. No. B1609167
CAS RN: 66822-17-1
M. Wt: 168.16 g/mol
InChI Key: BNQMPUFBEBLZGA-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and the class of compounds it belongs to.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the type of reaction (addition, substitution, etc.), the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It also includes understanding the compound’s chemical stability and reactivity.


Scientific Research Applications

Chemical Synthesis and Lithiation Processes

  • Regioselective Lithiation : The compound undergoes regioselective deprotonation and lithiation, which is critical for various chemical syntheses. Butyllithium is used for lithiation at specific positions of the compound, demonstrating its versatility in organic synthesis (Porcs-Makkay & Simig, 2009).

  • Synthesis of Fullerene-fused Derivatives : A series of fluorinated fullerene-fused 1,3-dioxolanes have been synthesized, highlighting the compound's utility in creating complex molecules with potential applications in materials science (Haonan et al., 2014).

Applications in Material Science

  • Enhancing Liquid Crystals : The introduction of 1,3-dioxolane as a terminal group in liquid crystals significantly enhances their positive dielectric anisotropy and birefringence, which is vital for display technologies (Chen et al., 2015).

  • Electrolytic Fluorination in Organic Compounds : The compound's utility in electrolytic fluorination processes demonstrates its role in creating fluorinated derivatives for various industrial applications (Ishii et al., 2001).

Polymer Science and Degradability

  • Polymer Synthesis and Thermal Degradation : The compound is involved in the synthesis of specific polymers and plays a role in understanding their thermal degradation properties, which is crucial for designing materials with desired thermal stability (Coskun et al., 1998).

  • Controlled Polymerization and Degradability : Its use in nitroxide-mediated polymerization of methacrylates shows its role in creating tunable degradable polymers, which is important for medical and environmental applications (Delplace et al., 2015).

Biological and Agricultural Applications

  • Management of Phytopathogen Diseases : Novel dioxolane ring compounds, including derivatives of 2-(4-Fluorophenyl)-1,3-dioxolane, have shown potential in managing phytopathogen diseases, indicating its significance in agricultural chemistry (Min et al., 2022).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas for further research. It could include potential applications, modifications to improve properties, or investigations into the compound’s behavior under different conditions.


I hope this helps! If you have a specific compound or class of compounds you’re interested in, feel free to ask!


properties

IUPAC Name

2-(4-fluorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQMPUFBEBLZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408067
Record name 2-(4-fluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1,3-dioxolane

CAS RN

66822-17-1
Record name 2-(4-fluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-FLUOROPHENYL)-1,3-DIOXOLANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Porcs-Makkay, G Simig - ARKIVOC: Online Journal of …, 2009 - search.ebscohost.com
2-(3, 5-Dichlorophenyl)-2-(4-fluorophenyl)-1, 3-dioxolane on treatment with butyllithium undergoes deprotonation at the 4-position flanked by the two chloro substituents. The …
Number of citations: 2 search.ebscohost.com
G Lukács, M Porcs‐Makkay… - European Journal of …, 2004 - Wiley Online Library
2‐Aryl‐2‐(chloroaryl)‐1,3‐dioxolanes 4 were lithiated ortho to the ketal group of the chloroaryl ring by treatment with butyllithium in THF between −78 and 0 C. The site selectivity of …
R Tacke, VI Handmann, K Kreutzmann, C Keim… - …, 2002 - ACS Publications
The hexahydro-sila-difenidol (HHSiD, 1b) and p-fluoro-hexahydro-sila-difenidol (p-F-HHSiD, 2b) derivatives cyclohexyl[3-(2-methylimidazol-1-yl)propyl]phenylsilanol (4b) and …
Number of citations: 36 pubs.acs.org
VS Talismanov, SV Popkov, SS Zykova… - Journal of …, 2018 - researchgate.net
Design, synthesis and evaluation of antitubercularactivity of novel Page 1 Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl)-…
Number of citations: 16 www.researchgate.net
P Hrnčiar, M Hudeček, GKI Magomedov… - Collection of …, 1991 - cccc.uochb.cas.cz
A systematic investigation of the recently described method for the synthesis of η 6 -arenetricarbonylchromium complexes has been performed. The method gives the fair to excellent …
Number of citations: 10 cccc.uochb.cas.cz
VS Talismanov, SV Popkov, SS Zykova… - Journal of …, 2018 - researchgate.net
In vitro tests of substituted 1-(1, 3-dioxolan-4-ylmethyl)-1H-imidazoles showed high antimycotic activity against pathogens of C. albicans and S. salmonicolor, as well as opportunistic …
Number of citations: 16 www.researchgate.net
R Wilhelm, DA Widdowson - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
(Fluoroarene)tricarbonylchromium(0) complexes were found to undergo Suzuki and Stille cross-coupling reactions to form functionalised biaryl and styrene complexes in up to 87 and …
Number of citations: 81 pubs.rsc.org
JS New, WL Christopher, JP Yevich… - Journal of medicinal …, 1989 - ACS Publications
Two new arylpiperazine derivatives, the 4-(l-piperazinyl) thieno-and-furo [3, 2-c] pyridine ring systems, have been synthesized and appended via tetramethylene chains to various imide …
Number of citations: 100 pubs.acs.org
DO Balakirev, YN Luponosov… - … of Photonics for …, 2018 - spiedigitallibrary.org
Solution-processed small molecule-based solar cells have demonstrated high power conversion efficiencies in recent years. However, several challenges have yet to be overcome, …
Number of citations: 4 www.spiedigitallibrary.org
T Tuttle, J Cerkovnik, B Plesničar… - Journal of the American …, 2004 - ACS Publications
Low-temperature ozonation (−78 C) of 1,3-dioxolanes 1a−1f and 1,3-dioxanes 1g and h in acetone-d 6 , methyl acetate, and tert-butyl methyl ether produced both the corresponding …
Number of citations: 38 pubs.acs.org

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